molecular formula C21H27N3O B4463449 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide

3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide

Cat. No. B4463449
M. Wt: 337.5 g/mol
InChI Key: NVETZDVQVKBBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide, also known as MPMP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use in the treatment of various medical conditions, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to modulate the activity of neurotransmitters in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and neuroprotection. Additionally, 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments is its potential for use in cancer therapy and neuroprotection. Additionally, the synthesis method for 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide is well-established and has been optimized for higher yields. However, one limitation of using 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in therapy.

Future Directions

There are several future directions for research on 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide, including further studies on its mechanism of action, optimization of its use in cancer therapy and neuroprotection, and development of more efficient synthesis methods. Additionally, studies could be conducted to investigate the potential use of 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide in other medical conditions, such as cardiovascular disease and diabetes. Overall, 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.

Scientific Research Applications

3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been studied extensively for its potential use in the treatment of cancer and neurological disorders. Studies have shown that 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17-3-5-18(6-4-17)7-12-21(25)22-19-8-10-20(11-9-19)24-15-13-23(2)14-16-24/h3-6,8-11H,7,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVETZDVQVKBBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.